molecular formula C21H18ClN5O3 B2410668 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1105200-10-9

2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2410668
CAS RN: 1105200-10-9
M. Wt: 423.86
InChI Key: NWDBMTSTQMGSCD-UHFFFAOYSA-N
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Description

2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3 and its molecular weight is 423.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactions

  • The compound is involved in the synthesis and reaction processes of various heterocyclic compounds. For instance, Şener et al. (2002) discussed the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to the synthesis of pyrazolo[3,4-d]pyridazine derivatives (Şener et al., 2002).

Antitumor Applications

  • El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to the mentioned chemical, and evaluated their antitumor activity against human breast adenocarcinoma cell lines (El-Morsy et al., 2017).

Functionalization and Cyclization Reactions

  • Akçamur et al. (1997) discussed the functionalization and cyclization reactions of related pyrazole-3-carboxylic acid compounds, showcasing the versatility of these compounds in creating a range of derivatives (Akçamur et al., 1997).

Antinociceptive and Anti-inflammatory Properties

  • Research by Selvam et al. (2012) explored the synthesis and evaluation of thiazolopyrimidine derivatives, including compounds with a similar structure, demonstrating significant antinociceptive and anti-inflammatory activities (Selvam et al., 2012).

Antimicrobial Applications

  • Mathew et al. (2020) synthesized and evaluated the antimicrobial properties of pyrazoline derivatives bearing a furan nucleus, indicating the potential of related compounds in antimicrobial applications (Mathew et al., 2020).

Mechanism of Action

properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c22-14-3-1-4-15(9-14)27-20-17(11-24-27)19(13-6-7-13)25-26(21(20)29)12-18(28)23-10-16-5-2-8-30-16/h1-5,8-9,11,13H,6-7,10,12H2,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDBMTSTQMGSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC(=CC=C4)Cl)CC(=O)NCC5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide

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